Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,4S)-4-(chloromethyl)pyrrolidine-2-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, which affects its reactivity and properties.
Methyl (2S,4S)-4-(bromomethyl)pyrrolidine-2-carboxylate: The presence of a bromomethyl group imparts different chemical characteristics compared to the trifluoromethyl derivative.
Methyl (2S,4S)-4-(iodomethyl)pyrrolidine-2-carboxylate:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H10F3NO2 |
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Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
WEJLVUNXYAQWJX-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CC(CN1)C(F)(F)F |
Origin of Product |
United States |
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